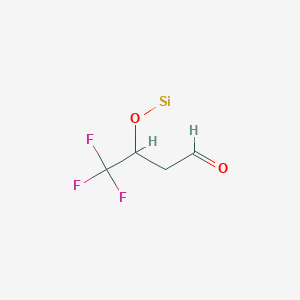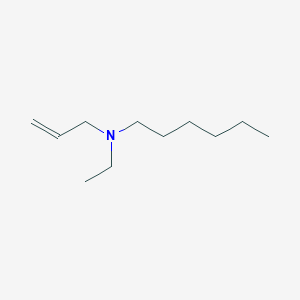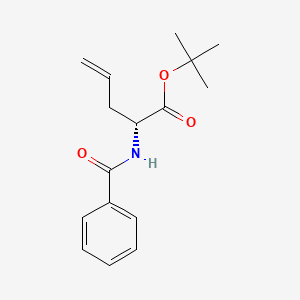
5-(4-Methylphenyl)rubicene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylphenyl)rubicene is a derivative of rubicene, a polycyclic aromatic hydrocarbon consisting of fused benzene and cyclopentane rings.
Métodos De Preparación
The synthesis of 5-(4-Methylphenyl)rubicene typically involves a two-step procedure. The first step is a Suzuki cross-coupling reaction, followed by a Scholl reaction . The Suzuki reaction involves the coupling of 9,10-diphenylanthracene with a boronic acid derivative in the presence of a palladium catalyst. The Scholl reaction then cyclizes the intermediate product to form the rubicene core . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
5-(4-Methylphenyl)rubicene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
5-(4-Methylphenyl)rubicene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of larger polycyclic aromatic hydrocarbons and nanographenes . In biology and medicine, its photophysical properties make it a candidate for use in imaging and photodynamic therapy . In industry, it is explored for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs) due to its excellent electronic characteristics .
Mecanismo De Acción
The mechanism of action of 5-(4-Methylphenyl)rubicene involves its interaction with molecular targets through its planar π-conjugated system . This allows for efficient charge transport and electronic coupling, making it suitable for use in electronic devices. The pathways involved include the formation of charge-transfer complexes and the facilitation of singlet fission, a process where a singlet exciton splits into two triplet excitons .
Comparación Con Compuestos Similares
5-(4-Methylphenyl)rubicene can be compared with other rubicene derivatives such as 5,12-di-cyano rubicene and 5,12-di-tert-butyl-rubicene . These compounds share similar structural features but differ in their electronic properties and reactivity. For instance, the presence of cyano groups in 5,12-di-cyano rubicene enhances its electron-withdrawing ability, while tert-butyl groups in 5,12-di-tert-butyl-rubicene increase its steric hindrance . These differences highlight the uniqueness of this compound in terms of its balance between electronic properties and steric effects.
Propiedades
Número CAS |
922184-96-1 |
|---|---|
Fórmula molecular |
C33H20 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)rubicene |
InChI |
InChI=1S/C33H20/c1-19-12-14-20(15-13-19)21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3 |
Clave InChI |
OMOOQQRZOJDGKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14185967.png)




![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)



